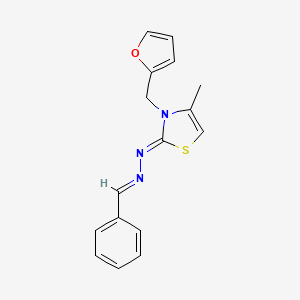

(Z)-2-((E)-benzylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole

Description

Properties

IUPAC Name |

(E)-N-[(E)-benzylideneamino]-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-13-12-21-16(19(13)11-15-8-5-9-20-15)18-17-10-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3/b17-10+,18-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOPZIQYPITAGT-IUMGADTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NN=CC2=CC=CC=C2)N1CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=N\N=C\C2=CC=CC=C2)/N1CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((E)-benzylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and thiazole derivatives. The compound's structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

2.1 Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives. For instance, a study indicated that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| (Z)-2... | Pseudomonas aeruginosa | 64 µg/mL |

2.2 Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase .

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

2.3 Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes. For example, it has shown promising inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference Compound | Mechanism |

|---|---|---|---|

| Acetylcholinesterase | 5 | Donepezil | Competitive inhibition |

| Tyrosinase | 10 | Kojic acid | Non-competitive inhibition |

3. Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study, this compound was tested against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The study found that the compound significantly reduced AChE activity, suggesting its potential utility in treating cognitive decline associated with neurodegeneration .

4. Conclusion

The biological activity of this compound demonstrates significant promise across various therapeutic areas, including antimicrobial and anticancer applications. Further research is warranted to explore its full potential and mechanisms of action.

Scientific Research Applications

The compound (Z)-2-((E)-benzylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Properties

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| LogP (octanol-water partition coefficient) | 1.5 |

Medicinal Chemistry

The compound has shown promise in several medicinal applications, particularly as an anti-cancer agent. Its structural features allow for interactions with biological targets, potentially inhibiting tumor growth.

Case Study: Anti-Cancer Activity

Recent studies have investigated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this thiazole compound exhibited significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both gram-positive and gram-negative bacteria.

Data Table: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Material Science

In material science, the unique structural properties of this compound allow it to be used as a precursor for synthesizing novel polymers and nanomaterials.

Case Study: Polymer Synthesis

A recent publication highlighted the use of this thiazole derivative in creating conductive polymers. The incorporation of the compound into polymer matrices enhanced electrical conductivity and thermal stability, making it suitable for applications in organic electronics.

Chemical Reactions Analysis

Microwave-Assisted Cyclization

-

Microwave irradiation enhances reaction efficiency for thiazole derivatives . Thiocarbohydrazide, aldehydes, and α-halocarbonyl precursors (e.g., furan-substituted α-bromoketones) react in ethanol with acetic acid to form the target compound in high yields (88–93%) .

Hydrazone Moieties

The (E)-benzylidenehydrazono group exhibits dual reactivity:

-

Tautomerization : The hydrazone exists in equilibrium between imine and enamine forms, influencing nucleophilic/electrophilic sites.

-

Cyclization : Under acidic conditions, it may undergo intramolecular cyclization to form triazoles or pyrazoles .

-

Condensation : Reacts with active methylene compounds (e.g., malononitrile) via Knoevenagel-type reactions to form extended conjugated systems .

Thiazole Ring Reactivity

-

Electrophilic Substitution : The thiazole sulfur and nitrogen atoms direct electrophiles to the 5-position. Nitration or sulfonation may occur under strong acidic conditions .

-

Ring-Opening : Oxidative cleavage with peroxides or strong acids can break the thiazole ring, yielding thioamide or carbonyl derivatives .

Furan-Methyl Substituent

-

Electrophilic Aromatic Substitution : The furan ring undergoes nitration, sulfonation, or Friedel-Crafts alkylation at the 5-position.

-

Diels-Alder Reactivity : The furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Biological and Catalytic Activity

While direct data for this compound is limited, structurally related derivatives show:

Reaction Optimization

Critical parameters for high-yield synthesis include:

-

Solvent Choice : Ethanol with catalytic acetic acid improves cyclization efficiency .

-

Catalysts : Cu or Rh catalysts enhance cross-coupling reactions (e.g., forming 5-arylthiazoles) .

-

Temperature : Microwave heating reduces reaction times from hours to minutes (5–8 min) .

Stability and Degradation

-

Photodegradation : The hydrazone group is prone to UV-induced isomerization or cleavage.

-

Hydrolysis : Acidic/basic conditions hydrolyze the thiazole ring to thioamides or open the furan ring .

Comparative Analysis of Derivatives

Substituent effects on activity (based on SAR studies):

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related thiazole and hydrazone derivatives (Table 1). Key analogs include:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations:

Furan’s oxygen atom may improve hydrogen-bonding capacity, a feature absent in purely hydrocarbon substituents. The (E)-benzylidenehydrazono moiety provides rigidity and planar geometry, which could favor intercalation or enzyme inhibition. This contrasts with acetyl-substituted analogs (11a–c), where flexibility may reduce binding specificity .

Stereochemical Impact: The Z/E configuration in the hydrazone linkage likely affects molecular geometry.

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods in , where hydrazide intermediates (e.g., compound 4) are cyclized with thioglycolic acid to form thiazoles. However, the use of furan-2-ylmethyl as a substituent introduces unique challenges in regioselectivity and yield compared to phenyl or chlorophenyl groups .

The furan moiety’s polarity and the thiazole core’s rigidity may enhance blood-brain barrier penetration compared to triazole-thiol derivatives (13a–c), which exhibit broader antifungal effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-2-((E)-benzylidenehydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole?

Answer:

The compound can be synthesized via condensation reactions involving hydrazone and thiazole precursors. Key steps include:

- Hydrazone formation : React substituted benzaldehyde derivatives with hydrazine hydrate in ethanol under acidic conditions (e.g., glacial acetic acid) to form the benzylidenehydrazone intermediate .

- Thiazole cyclization : Introduce the furan-2-ylmethyl and methyl groups via nucleophilic substitution or cyclocondensation. Reflux in ethanol or DMSO for 12–18 hours, followed by crystallization (water-ethanol mixtures) to isolate the product .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced: How can reaction conditions be systematically optimized for multi-step syntheses involving sensitive hydrazone intermediates?

Answer:

Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading):

- Factor screening : Apply fractional factorial designs to prioritize variables affecting yield (e.g., reflux time, pH). For hydrazone stability, avoid prolonged heating above 80°C .

- Response surface methodology (RSM) : Optimize solvent ratios (e.g., ethanol-water mixtures) to balance intermediate solubility and reaction rate .

- Real-time monitoring : Employ in-situ FTIR or HPLC to track intermediate degradation and adjust conditions dynamically .

Basic: What spectroscopic techniques are essential for characterizing thiazole-hydrazone hybrids?

Answer:

- IR spectroscopy : Confirm C=N (1590–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches. Absence of N-H (3300 cm⁻¹) indicates complete hydrazone formation .

- ¹H/¹³C NMR : Key signals include thiazole protons (δ 6.8–7.5 ppm), furan methylene (δ 4.2–4.5 ppm), and Z/E-configurational splitting in hydrazone protons (δ 8.0–8.5 ppm) .

- Elemental analysis (CHNS) : Validate stoichiometry (e.g., C%: calc. 62.1 vs. obs. 61.8) .

Advanced: How can conflicting crystallographic and computational data be resolved for structural elucidation?

Answer:

- X-ray refinement : Use SHELXL for high-resolution data (R-factor < 5%). Compare experimental bond lengths (e.g., C-N: 1.28 Å) with DFT-optimized structures (B3LYP/6-31G*) .

- Twinning analysis : For ambiguous diffraction patterns (e.g., pseudo-merohedral twinning), apply ORTEP-3 to model disorder and validate with Hirshfeld surface analysis .

- Density functional theory (DFT) : Calculate electrostatic potential maps to verify hydrogen-bonding networks observed in crystal packing .

Basic: What solvent systems are optimal for crystallizing thiazole derivatives?

Answer:

- Polar aprotic solvents : DMSO or DMF enhances solubility for initial dissolution.

- Antisolvent addition : Gradually introduce water or hexane to induce slow crystallization, improving crystal size and purity .

- Mixed-solvent systems : Ethanol-water (3:1) balances solubility and polarity, yielding needle-like crystals suitable for XRD .

Advanced: How should researchers design biological activity studies to minimize solvent interference?

Answer:

- Solvent controls : Use DMSO concentrations ≤1% (v/v) to avoid cytotoxicity. Validate with negative controls (solvent-only) in antimicrobial assays .

- Dose-response profiling : Test compound stability in assay media (e.g., PBS pH 7.4) via LC-MS to confirm integrity over 24 hours .

- Positive controls : Include standard agents (e.g., ciprofloxacin for antibacterial studies) to calibrate activity thresholds and validate assay conditions .

Advanced: What strategies address discrepancies between NMR and IR data in confirming hydrazone tautomerism?

Answer:

- Variable-temperature NMR : Monitor proton exchange dynamics (e.g., coalescence of NH signals at 60°C) to identify tautomeric equilibria .

- 2D NMR (NOESY/ROESY) : Detect spatial proximity between thiazole and hydrazone protons to distinguish Z/E isomers .

- IR-DRIFT spectroscopy : Compare solid-state and solution-phase spectra to assess tautomer stability under different conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.